molecular formula C15H17N3O3 B2431229 N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235324-94-3

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2431229
CAS No.: 1235324-94-3
M. Wt: 287.319
InChI Key: OJFMHERQBOQVOU-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the pyridazinone class. Pyridazinone derivatives are extensively investigated for their diverse biological activities, which include serving as potential antioxidant , anti-bacterial, and anti-fungal agents . Research into analogous structures has also highlighted their promise as scaffolds for developing anti-cancer therapeutics and for possessing analgesic and anti-inflammatory properties . The core pyridazinone structure is a privileged pharmacophore, and the specific substitution pattern of this acetamide derivative is designed to modulate its interactions with biological targets. The incorporation of the 4-methoxybenzyl group is a common strategy in drug design to influence the compound's pharmacokinetic profile. This product is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for the synthesis of more complex molecules in a research setting. It is strictly for laboratory research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-3-8-15(20)18(17-11)10-14(19)16-9-12-4-6-13(21-2)7-5-12/h3-8H,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFMHERQBOQVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, a compound with the molecular formula C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyridazine core followed by the introduction of the methoxybenzyl group. The compound's structure can be represented as follows:

N 4 methoxybenzyl 2 3 methyl 6 oxopyridazin 1 6H yl acetamide\text{N 4 methoxybenzyl 2 3 methyl 6 oxopyridazin 1 6H yl acetamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing the pyridazine moiety exhibit significant telomerase inhibitory activity, which is crucial for cancer cell proliferation. For instance, certain compounds in this class have shown IC₅₀ values lower than 1 µM, indicating potent inhibition compared to known inhibitors like staurosporine (IC₅₀ = 6.41 µM) .

Table 1: Comparison of Telomerase Inhibitory Activities

CompoundIC₅₀ (µM)
This compound< 1
Staurosporine6.41

In vitro studies utilizing flow cytometry revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803. The mechanism involves downregulation of dyskerin, a critical component of telomerase .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Methoxy Group : The presence and position of methoxy groups on the benzene ring enhance anticancer activity.
  • Pyridazine Core : Variations in substituents on the pyridazine ring affect both telomerase inhibition and cytotoxicity.
  • Amide Linker : The amide functional group serves as a crucial linker that influences overall biological activity.

Case Studies

A notable study involved synthesizing various derivatives based on the pyridazine scaffold, leading to compounds with improved telomerase inhibition and cytotoxicity profiles. For instance, compound A33 exhibited remarkable efficacy in inhibiting telomerase and inducing apoptosis in cancer cells, showcasing the potential for further development of this compound analogs .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, like N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate growth inhibition in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific enzymes crucial for tumor growth .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Similar pyridazine derivatives have shown effectiveness against several bacterial strains, suggesting that this compound may possess similar properties. This potential makes it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to this compound. These compounds have been tested against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease. The ability to inhibit these enzymes can lead to therapeutic applications in managing these diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones or keto acids.
  • Introduction of the Methoxybenzyl Group : This step involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the pyridazinone intermediate.
  • Acetamide Linkage Formation : The final step includes acylation with acetic anhydride or acetyl chloride to form the acetamide linkage .

Case Studies and Research Findings

StudyFindings
BELLASIO et al. (2007)Investigated the anticonvulsive properties of pyridazine derivatives, highlighting their potential as therapeutic agents .
Anticancer StudiesCompounds similar to this compound showed significant growth inhibition in various cancer cell lines with percent growth inhibitions ranging from 51% to 86% across different studies .
Enzyme Inhibition StudiesDemonstrated that related compounds effectively inhibited α-glucosidase and acetylcholinesterase, indicating potential for diabetes and Alzheimer's treatment .

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide?

  • Methodological Answer : A common approach involves coupling 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid derivatives with substituted benzylamines. For example, acid chlorides of the pyridazinone core can be generated using thionyl chloride or other chlorinating agents, followed by reaction with N-(4-methoxybenzyl)amine in the presence of a base like triethylamine (TEA) . Purification typically employs column chromatography with solvent systems such as cyclohexane/ethyl acetate (ratios from 2:1 to 1:1), yielding products with 46–99.9% purity depending on substituent complexity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Confirmation of structure relies on:
  • 1H NMR : Key signals include aromatic protons (δ 6.7–7.6 ppm), methoxy groups (δ ~3.8 ppm), and acetamide protons (δ ~4.9 ppm for CH2CO) .
  • Mass spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks matching calculated molecular weights (e.g., m/z 410.11 for analogs) .
  • Elemental analysis : Validates C, H, N, and S content within 0.3% deviation .

Advanced Research Questions

Q. What in vitro assays evaluate its anti-inflammatory activity and receptor interactions?

  • Methodological Answer :
  • Formyl peptide receptor (FPR) binding : Assess selectivity for FPR1 vs. FPR2 using calcium mobilization assays in transfected HEK293 cells or human neutrophils .
  • Chemotaxis assays : Measure neutrophil migration in response to compound gradients (IC50 values reported for analogs range 0.1–10 µM) .
  • Cytokine profiling : Quantify TNF-α, IL-6, or IL-1β suppression in LPS-stimulated macrophages .

Q. How do substituent modifications impact pharmacological activity and receptor selectivity?

  • Methodological Answer :
  • Methoxy position : 4-Methoxybenzyl analogs (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-...) show FPR2 specificity, while 3-methoxy derivatives exhibit mixed FPR1/FPR2 agonism .
  • Pyridazinone alkylation : Adding methyl or ethyl groups at the 3-position enhances metabolic stability but may reduce solubility .
  • SAR studies : Systematic substitution on the phenyl ring (e.g., bromo, methylthio) correlates with potency in anti-inflammatory screens .

Q. What computational strategies predict binding modes and affinity with FPR2?

  • Methodological Answer :
  • Molecular docking : Use crystal structures of FPR2 (PDB ID: 6OMM) to model interactions, focusing on hydrogen bonding with Gln-100 and hydrophobic packing with Leu-104 .
  • Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with receptor aromatic residues .

Q. How can low yields in the coupling step be mitigated during synthesis?

  • Methodological Answer :
  • Optimize reaction conditions : Use anhydrous solvents (e.g., THF, toluene) and inert atmospheres to prevent hydrolysis of intermediates .
  • Coupling agents : Replace TEA with DMAP or HOBt for sterically hindered amines .
  • Temperature control : Slow addition of reagents at 0°C followed by gradual warming to 25°C improves regioselectivity .

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